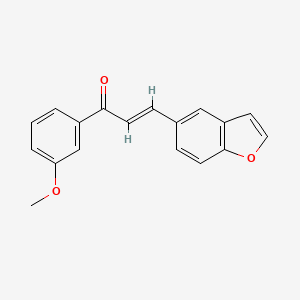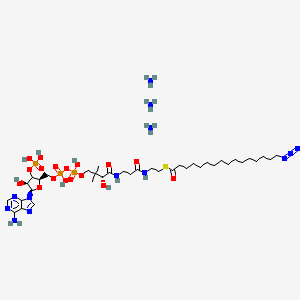
Srebp/scap-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Srebp/scap-IN-1 is a compound that targets the sterol regulatory element-binding proteins (SREBPs) and SREBP cleavage-activating protein (SCAP) pathway. SREBPs are key transcriptional regulators of lipid metabolism and cellular growth, playing a crucial role in the synthesis of cholesterol, fatty acids, and triglycerides . SCAP is essential for the activation of SREBPs, making the SCAP/SREBP pathway a significant target for therapeutic interventions in metabolic diseases and cancer .
Vorbereitungsmethoden
The synthesis of Srebp/scap-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
Srebp/scap-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Srebp/scap-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the regulation of lipid metabolism and the synthesis of cholesterol and fatty acids.
Biology: It helps in understanding the role of SREBPs and SCAP in cellular growth and metabolism.
Wirkmechanismus
Srebp/scap-IN-1 exerts its effects by inhibiting the SCAP/SREBP pathway. SCAP is responsible for escorting SREBPs from the endoplasmic reticulum to the Golgi apparatus, where SREBPs are cleaved and activated. By inhibiting SCAP, this compound prevents the activation of SREBPs, leading to a decrease in the synthesis of cholesterol, fatty acids, and triglycerides . This inhibition affects various molecular targets and pathways involved in lipid metabolism and cellular growth .
Vergleich Mit ähnlichen Verbindungen
Srebp/scap-IN-1 can be compared with other compounds targeting the SCAP/SREBP pathway, such as:
Fatostatin: Another inhibitor of the SCAP/SREBP pathway, known for its role in reducing lipid synthesis and accumulation.
Betulin: A natural compound that inhibits SREBP activation and has shown potential in reducing cholesterol levels.
PF-429242: A specific inhibitor of site-1 protease, which is involved in the activation of SREBPs.
This compound is unique in its specific targeting of the SCAP/SREBP pathway, making it a valuable tool for studying lipid metabolism and developing therapeutic interventions .
Eigenschaften
Molekularformel |
C28H40F2N4O |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[2-[5-(3-methylphenyl)tetrazol-1-yl]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3,3-difluoro-2-methylheptan-2-ol |
InChI |
InChI=1S/C28H40F2N4O/c1-19-8-6-9-22(18-19)25-31-32-33-34(25)17-14-21-10-7-15-27(5)23(11-12-24(21)27)20(2)13-16-28(29,30)26(3,4)35/h6,8-9,14,18,20,23-24,35H,7,10-13,15-17H2,1-5H3/b21-14+/t20-,23-,24+,27-/m1/s1 |
InChI-Schlüssel |
MRFAHOTXHDGRBA-FSCJZJTNSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C2=NN=NN2C/C=C/3\CCC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(C(C)(C)O)(F)F)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=NN2CC=C3CCCC4(C3CCC4C(C)CCC(C(C)(C)O)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


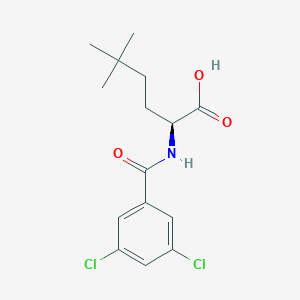
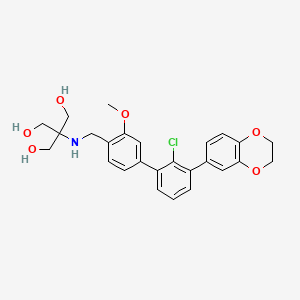
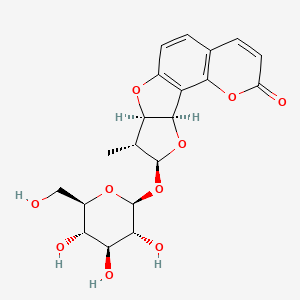
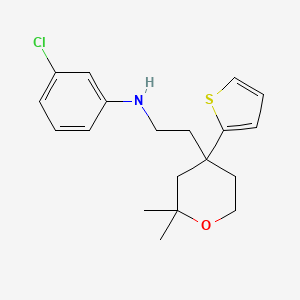
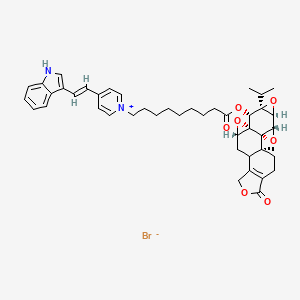
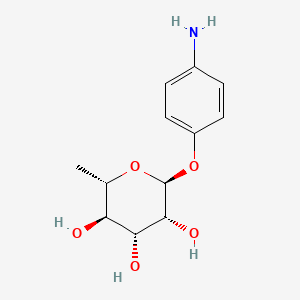
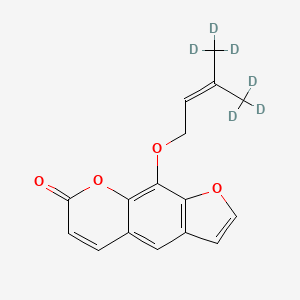
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)




